2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Description
The compound “2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several interesting functional groups, including a furan ring, an oxadiazole ring, and an isoindoline dione group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are heterocyclic structures that contain oxygen and nitrogen atoms, respectively . The isoindoline-1,3-dione group is a bicyclic structure containing a nitrogen atom and two carbonyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, furan rings can participate in electrophilic aromatic substitution reactions, and oxadiazole rings can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence the compound’s solubility in water or organic solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
The mechanism of action of a compound depends on its biological target. Many compounds containing indole or oxadiazole rings have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-23-13)12-6-3-9-22-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOMWNPTSPDAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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